molecular formula C9H10FNO2 B15380204 Ethyl 2-(4-fluoropyridin-2-YL)acetate

Ethyl 2-(4-fluoropyridin-2-YL)acetate

Cat. No.: B15380204
M. Wt: 183.18 g/mol
InChI Key: UDNDQWWKXOSPOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoropyridin-2-YL)acetate is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 2-(4-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3

InChI Key

UDNDQWWKXOSPOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1)F

Origin of Product

United States

Biological Activity

Ethyl 2-(4-fluoropyridin-2-YL)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a fluorine atom at the 4-position and an ethyl acetate moiety. Its molecular formula is C9H10FNO2C_9H_{10}FNO_2, and it has a molecular weight of approximately 185.18 g/mol. The fluorine atom enhances the compound's reactivity and biological interactions due to its electron-withdrawing properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy. Its binding affinity is enhanced by the fluorine atom, which increases hydrophobic interactions with enzyme active sites.
  • Cell Proliferation : In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, including non-small cell lung cancer (NSCLC). This effect is mediated through the modulation of signaling pathways such as EGFR/PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis.

Case Studies and Experimental Data

  • Cancer Research : A study demonstrated that this compound significantly reduced the viability of NSCLC cells in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent anti-proliferative effects.
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP, confirming its role in inducing apoptosis in cancer cells.
  • Enzyme Interaction Studies : Kinetic assays showed that this compound acts as a competitive inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions in clinical settings.

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
This compoundStructureAnti-cancer, enzyme inhibition
Ethyl 2-(3-fluoropyridin-4-YL)acetateStructureModerate anti-cancer activity
Ethyl 2-(5-fluoropyridin-3-YL)acetateStructureLow anti-cancer activity

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